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An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-
(trifluoromethyl)benzyl alcohol

Abstract
2-Bromo-4-(trifluoromethyl)benzyl alcohol (CAS No. 497959-33-8) is a halogenated and

fluorinated aromatic alcohol increasingly recognized for its utility as a key building block in

medicinal chemistry and organic synthesis.[1] The presence of three distinct functional moieties

—a primary alcohol, a bromine atom, and a trifluoromethyl group—imparts a unique

combination of reactivity, stability, and physicochemical characteristics. This guide provides a

comprehensive overview of these properties, detailing the compound's chemical identity, core

physical data, and spectroscopic profile. Furthermore, it outlines validated analytical

methodologies for its characterization, discusses its synthetic relevance, and summarizes

essential safety protocols, offering a critical resource for researchers in drug discovery and

materials science.

Chemical Identity and Structure
The unique substitution pattern on the benzene ring is central to the compound's utility. The

electron-withdrawing nature of both the bromine atom and the trifluoromethyl group significantly

influences the reactivity of the benzyl alcohol moiety and the overall electronic properties of the

molecule.[2]
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IUPAC Name: [2-Bromo-4-(trifluoromethyl)phenyl]methanol

CAS Number: 497959-33-8[1]

Molecular Formula: C₈H₆BrF₃O[1]

Molecular Weight: 255.03 g/mol

Caption: Chemical structure of 2-Bromo-4-(trifluoromethyl)benzyl alcohol.

Physicochemical Properties
The physical properties of the compound are summarized below. Its solid state at room

temperature and defined melting point are indicative of a high-purity crystalline substance,

which is a critical attribute for a synthetic building block.

Property Value Source

Physical Form Solid

Melting Point 60-61 °C

Boiling Point 249.1 °C (at 760 mmHg)

Purity ≥98% [1]

pKa (Alcoholic Proton) ~14-15 (Estimated) N/A

Insight into pKa: A direct experimental pKa value is not readily available in the literature.

However, an estimation can be made based on established chemical principles. Standard

aliphatic alcohols typically have a pKa in the range of 16-18.[3] The aromatic ring of benzyl

alcohol lowers this slightly. In this specific molecule, the potent electron-withdrawing effects of

both the ortho-bromine and para-trifluoromethyl substituents are expected to further stabilize

the corresponding alkoxide anion, thereby increasing the acidity of the hydroxyl proton. This

would lower the pKa relative to unsubstituted benzyl alcohol (pKa ~15.4), likely into the 14-15

range.

Spectroscopic and Analytical Profile

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.calpaclab.com/2-bromo-4-trifluoromethyl-benzyl-alcohol-min-98-1-gram/ala-b184786-1g
https://www.calpaclab.com/2-bromo-4-trifluoromethyl-benzyl-alcohol-min-98-1-gram/ala-b184786-1g
https://www.benchchem.com/product/b1273063?utm_src=pdf-body
https://www.calpaclab.com/2-bromo-4-trifluoromethyl-benzyl-alcohol-min-98-1-gram/ala-b184786-1g
https://www.chem.indiana.edu/wp-content/uploads/2018/03/pka-chart.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A combination of spectroscopic techniques is essential for unambiguous structural confirmation

and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. While specific

spectra are proprietary to chemical suppliers, the expected chemical shifts and coupling

patterns can be predicted based on the structure.[4]

¹H NMR: The spectrum would feature distinct signals for the aromatic protons, the benzylic

methylene (-CH₂) protons, and the hydroxyl (-OH) proton. The aromatic region would show

complex splitting patterns due to the specific substitution. The -CH₂ group would likely

appear as a singlet or a doublet if coupled to the -OH proton, typically around 4.5-4.8 ppm.

The hydroxyl proton signal is a broad singlet whose position is concentration and solvent-

dependent.

¹³C NMR: The spectrum would display eight distinct carbon signals. The benzylic carbon (-

CH₂OH) would appear around 60-65 ppm. The carbon bearing the CF₃ group will show a

characteristic quartet due to coupling with the fluorine atoms.

¹⁹F NMR: This spectrum provides a simple and definitive confirmation of the trifluoromethyl

group. It would show a single, sharp singlet, as all three fluorine atoms are chemically

equivalent.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and

fragmentation pattern, confirming the compound's identity.

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z ≈ 255) should be

observable. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an

approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet (M⁺

and M+2) of nearly equal intensity.

Key Fragmentation: Common fragmentation pathways for benzyl alcohols include the loss of

the hydroxyl group (-OH, M-17) or water (-H₂O, M-18).[5] The most prominent fragmentation
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is often the cleavage of the C-C bond adjacent to the oxygen to form a stable benzylic

cation.[5]

Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the key functional groups present in the molecule.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the

hydroxyl group.

C-O Stretch: A strong band around 1000-1200 cm⁻¹ corresponds to the C-O single bond of

the primary alcohol.

C-F Stretch: Strong, sharp absorption bands in the 1100-1350 cm⁻¹ region are indicative of

the C-F bonds of the trifluoromethyl group.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

Analytical Methodologies and Protocols
To ensure the quality and consistency required in drug development, robust analytical methods

are paramount. The following protocols are standard for the characterization of benzyl alcohol

derivatives.

Workflow for Physicochemical Characterization
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Phase 1: Initial Assessment

Phase 2: Purity & Identity

Phase 3: Structural Confirmation

Phase 4: Final Reporting
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Caption: A typical workflow for the comprehensive characterization of a chemical intermediate.

Protocol 1: Purity Determination by Reverse-Phase
HPLC
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This method is designed to separate the main compound from potential impurities. The choice

of a C18 column is standard for non-polar to moderately polar aromatic compounds.[6]

Instrumentation: HPLC system with a UV detector, autosampler, and a C18 stationary phase

column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

Solvent A: Water with 0.1% Formic Acid (for improved peak shape).

Solvent B: Acetonitrile with 0.1% Formic Acid.

Gradient Elution: Start with a higher polarity (e.g., 70% A, 30% B) and gradually increase the

organic content to elute more non-polar impurities. A typical gradient might run from 30% B

to 95% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm, where the aromatic ring exhibits strong absorbance.

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of

acetonitrile to create a 0.5 mg/mL stock solution.

Injection Volume: 10 µL.

Analysis: Purity is calculated based on the area percentage of the main peak relative to the

total area of all observed peaks.

Protocol 2: Structural Confirmation by GC-MS
Gas chromatography-mass spectrometry is ideal for confirming the identity and molecular

weight of volatile or semi-volatile compounds like benzyl alcohols.[7]

Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI)

source.

Column: A low-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is

suitable.[7]
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

Temperature Program:

Initial Oven Temperature: 60°C, hold for 2 minutes.

Ramp: Increase to 280°C at a rate of 20°C/min.[7]

Final Hold: Hold at 280°C for 5 minutes.

Injection: 1 µL of a ~100 µg/mL solution (in methanol or ethyl acetate), splitless injection

mode.

MS Parameters:

Ion Source Temperature: 230°C.

Mass Range: Scan from m/z 40 to 450.

Data Analysis: The resulting total ion chromatogram (TIC) will show the retention time of the

compound. The mass spectrum of that peak is then analyzed for the molecular ion (M⁺/M+2

doublet) and key fragment ions, and can be compared against a spectral library.

Synthesis, Reactivity, and Applications
Understanding the synthesis and reactivity of 2-Bromo-4-(trifluoromethyl)benzyl alcohol is
key to appreciating its role as a versatile intermediate.

Synthesis and Reactivity Pathways
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Caption: Common synthetic route to, and key reactions of, the title compound.

Synthesis: This compound is typically synthesized via the reduction of a more oxidized

precursor, such as 2-bromo-4-(trifluoromethyl)benzaldehyde or the corresponding benzoic

acid/ester derivative.[8] Strong reducing agents like lithium aluminum hydride (LiAlH₄) or

milder ones like sodium borohydride (NaBH₄) are commonly employed for this

transformation.

Reactivity: The primary alcohol is the main site of reactivity. It can be:

Oxidized to the corresponding aldehyde using mild reagents like pyridinium

chlorochromate (PCC) or to the carboxylic acid with stronger oxidants.

Converted to a benzyl halide (e.g., chloride or bromide) using reagents like thionyl chloride

(SOCl₂) or phosphorus tribromide (PBr₃). This transforms the hydroxyl into an excellent

leaving group for nucleophilic substitution reactions.
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Esterified or Etherified under appropriate conditions to introduce the 2-bromo-4-

(trifluoromethyl)benzyl moiety into a larger molecule.

Applications in Drug Development: The trifluoromethyl group is a highly valued substituent in

medicinal chemistry. It is known to enhance metabolic stability, increase lipophilicity (which

can improve cell membrane permeability), and modify the binding affinity of a drug candidate

to its target.[2][9] Therefore, 2-Bromo-4-(trifluoromethyl)benzyl alcohol serves as a crucial

building block for introducing this valuable pharmacophore, along with a bromine atom that

can be used for subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig

couplings) to build molecular complexity.

Safety and Handling
As with any laboratory chemical, proper handling is essential.

Hazard Classification: This compound is classified as harmful and an irritant. Hazard

statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), and H335 (May cause respiratory irritation).

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses, a lab coat, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust or vapors.[10] Avoid contact with skin and eyes.[11]

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]

Conclusion
2-Bromo-4-(trifluoromethyl)benzyl alcohol is a well-characterized chemical intermediate with

a defined set of physicochemical properties. Its unique trifunctional structure makes it a

valuable tool for synthetic chemists, particularly in the construction of complex molecules for

pharmaceutical and materials science applications. The analytical protocols detailed herein

provide a robust framework for ensuring its quality and identity, supporting its effective use in

demanding research and development environments.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.nbinno.com/article/pharmaceutical-intermediates/mastering-organic-synthesis-versatile-role-4-trifluoromethyl-benzyl-alcohol-lc
https://www.chemimpex.com/products/24478
https://www.benchchem.com/product/b1273063?utm_src=pdf-body
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://www.fishersci.com/store/msds?partNumber=AAA10508&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.calpaclab.com/2-bromo-4-trifluoromethyl-benzyl-alcohol-min-98-1-gram/ala-b184786-1g
https://www.benchchem.com/product/b1273063?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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